molecular formula C11H15NO3 B11891979 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol

5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol

Cat. No.: B11891979
M. Wt: 209.24 g/mol
InChI Key: BPZBYDMVSAQLHO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol: is an organic compound characterized by a naphthalene core with three hydroxyl groups and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 5-(aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol, using a suitable reducing agent like sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature to yield the desired triol.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of a naphthalene derivative in the presence of a metal catalyst such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The hydroxyl groups in 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol can undergo oxidation to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : The compound can be reduced to form derivatives with fewer hydroxyl groups. Reducing agents such as lithium aluminum hydride are often used.

Substitution: : The aminomethyl group can participate in substitution reactions, where it can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple functional groups.

Medicine: : The compound is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aminomethyl group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a different core structure.

    5-Hydroxymethylfurfural: A compound with a hydroxymethyl group and a furan ring.

Uniqueness

  • The presence of three hydroxyl groups and an aminomethyl group on a naphthalene core makes 5-(Aminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2,5-triol unique. This combination of functional groups provides a versatile platform for chemical modifications and potential applications in various fields.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(aminomethyl)-7,8-dihydro-6H-naphthalene-1,2,5-triol

InChI

InChI=1S/C11H15NO3/c12-6-11(15)5-1-2-7-8(11)3-4-9(13)10(7)14/h3-4,13-15H,1-2,5-6,12H2

InChI Key

BPZBYDMVSAQLHO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2O)O)C(C1)(CN)O

Origin of Product

United States

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